molecular formula C13H14O4 B14095040 2-Cinnamylsuccinic acid

2-Cinnamylsuccinic acid

Cat. No.: B14095040
M. Wt: 234.25 g/mol
InChI Key: USYIGOSTVXJXHA-UHFFFAOYSA-N
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Description

2-Cinnamylsuccinic acid is an organic compound that belongs to the class of cinnamic acid derivatives It is characterized by the presence of a cinnamyl group attached to the succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cinnamylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of cinnamyl bromide with diethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cinnamylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.

    Substitution: The aromatic ring of the cinnamyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of cinnamylsuccinic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 2-alkylsuccinic acid derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cinnamylsuccinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cinnamylsuccinic acid involves its interaction with various molecular targets and pathways. The cinnamyl group can interact with cellular membranes, affecting membrane fluidity and function. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    Cinnamic Acid: Shares the cinnamyl group but lacks the succinic acid moiety.

    Succinic Acid: Lacks the cinnamyl group but shares the succinic acid backbone.

    Cinnamyl Alcohol: Contains the cinnamyl group but with an alcohol functional group instead of succinic acid.

Uniqueness: 2-Cinnamylsuccinic acid is unique due to the combination of the cinnamyl and succinic acid moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-phenylprop-2-enyl)butanedioic acid

InChI

InChI=1S/C13H14O4/c14-12(15)9-11(13(16)17)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,14,15)(H,16,17)

InChI Key

USYIGOSTVXJXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

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